molecular formula C10H11N7 B159321 N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine CAS No. 1669-86-9

N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine

Cat. No.: B159321
CAS No.: 1669-86-9
M. Wt: 229.24 g/mol
InChI Key: SOTQBOWAIHEECH-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine is a synthetic hybrid molecule designed for chemical biology and drug discovery research. It features a 9H-purin-6-amine (adenine) core, a fundamental building block of life and a well-established scaffold for interacting with a wide array of enzyme targets . This core is functionalized with a 2-(1H-imidazol-5-yl)ethyl side chain, incorporating an imidazole moiety, which is a privileged structure in medicinal chemistry known for its ability to participate in key hydrogen bonding and coordination interactions within biological active sites . The primary research value of this compound lies in its potential as a modulator of purine-binding proteins. The adenine core is a classic "hinge-binding" motif that can mimic ATP, allowing the molecule to target a diverse range of kinases and other nucleotide-dependent enzymes . The flexible ethylene linker and the terminal imidazole ring are designed to project into distinct sub-pockets of the target's binding site, potentially conferring selectivity and enhancing binding affinity. This makes the compound a valuable chemical tool for probing the structure and function of kinases, as well as for investigating purinergic signaling pathways . Researchers can utilize this compound in high-throughput screening campaigns, as a starting point for structure-activity relationship (SAR) studies, or as a pharmacological probe to elucidate novel biological mechanisms. Based on the activities of analogous purine-imidazole hybrids, this compound may also be investigated for its potential to modulate immune cell function, such as the proliferation and activity of natural killer (NK) cells, a area of interest in immunology and oncology research . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7/c1(7-3-11-4-13-7)2-12-9-8-10(15-5-14-8)17-6-16-9/h3-6H,1-2H2,(H,11,13)(H2,12,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTQBOWAIHEECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168203
Record name Purinyl-6-histamine
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Molecular Weight

229.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1669-86-9
Record name N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine
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Record name Purinyl-6-histamine
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Record name NSC113989
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Record name Purinyl-6-histamine
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Record name N-[2-(1H-imidazol-4-yl)ethyl]-1H-adenine
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Mechanism of Action

Biological Activity

N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine, also known as Purinyl-6-histamine or NSC113989, is a compound of growing interest in biological and pharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₁N₇
  • Molecular Weight : 229.24 g/mol
  • Purity : Typically around 95%

Purinyl-6-histamine primarily targets histamine receptors, particularly the H3 receptor, which is involved in modulating histamine release through negative feedback mechanisms. This interaction suggests potential applications in treating allergic reactions and other histamine-related disorders. The compound's structure includes both a purine ring and a histamine moiety, indicating possible interactions with various biological targets, including enzymes involved in nucleotide metabolism and nucleic acid binding .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.0048 - 0.039 mg/mL

These findings suggest that the compound may serve as a broad-spectrum antimicrobial agent .

Antiviral Activity

While specific antiviral activities of this compound have not been extensively documented, its structural characteristics imply potential interactions with viral enzymes or receptors, warranting further investigation into its antiviral properties.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound can be analyzed using reverse-phase high-performance liquid chromatography (rp-HPLC), suggesting it has suitable stability and solubility profiles for further development in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Histamine Modulation : A study demonstrated that the compound could effectively modulate histamine release in various cellular models, highlighting its potential in treating allergic conditions.
  • Antimicrobial Efficacy : Another research project focused on the antimicrobial properties of the compound, revealing its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Structure-Activity Relationship (SAR) : Limited SAR studies suggest that modifications to the imidazole or purine components may enhance biological activity, indicating pathways for synthetic optimization .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine and related purine derivatives:

Compound Name Substituent at 6-Position Substituent at 9-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference(s)
This compound NH₂ 2-(1H-Imidazol-5-yl)ethyl C₁₀H₁₁N₇ 229.24 Histamine-like side chain; potential signaling applications
9-(2,2-Diethoxyethyl)-9H-purin-6-amine NH₂ 2,2-Diethoxyethyl C₁₁H₁₇N₅O₂ 251.29 Ethoxy groups enhance solubility; synthetic intermediate
2-Chloro-9-methyl-9H-purin-6-amine NH₂ Methyl C₆H₆ClN₅ 183.60 Chlorine substitution increases reactivity; antiviral research
N-(3-Methylbut-2-en-1-yl)-9H-purin-6-amine NH₂ Prenyl (3-methylbut-2-en-1-yl) C₁₀H₁₃N₅ 203.24 Prenylation common in natural products; kinase inhibition studies
N-Cyclopentyl-9H-purin-6-amine NH₂ Cyclopentyl C₁₀H₁₃N₅ 203.24 Bulky cyclopentyl group; explored in ligand-binding assays
9-(Prop-2-yn-1-yl)-9H-purin-6-amine NH₂ Propargyl (prop-2-yn-1-yl) C₈H₇N₅ 173.17 Alkyne group for click chemistry applications

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for purin-6-amine derivatives, and how are they adapted for N-[2-(1H-imidazol-5-yl)ethyl] substitution?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the C6 and N9 positions of the purine core. For example, intermediates like 2-(6-chloro-9H-purin-9-yl)tetrahydrofuran derivatives can react with amines (e.g., imidazole-containing ethylamine) under basic conditions to introduce substituents . Protecting groups (e.g., tetrahydro-2H-pyran) are often used to control regioselectivity, followed by deprotection . Characterization involves NMR, HPLC, and mass spectrometry to confirm purity and structure .

Q. What spectroscopic and crystallographic techniques are critical for characterizing purin-6-amine derivatives?

  • Methodological Answer : Key techniques include:

  • NMR : To resolve proton environments (e.g., distinguishing N9-substituents and imidazole protons) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for verifying substituent geometry and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. How is the purity of synthetic purin-6-amine derivatives validated?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard. Purity thresholds (>95%) are established via calibration against reference standards. Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. What structural features of N9-substituted purin-6-amine derivatives influence receptor binding or cytotoxicity?

  • Methodological Answer : The N9 substituent’s steric bulk and electronic properties significantly modulate activity. For example:

  • Imidazole-ethyl groups (as in the target compound) may enhance interactions with hydrophobic enzyme pockets .
  • Benzyl or isopropyl substituents at N9 (e.g., in antitumor agents) correlate with improved cytotoxicity (e.g., IC₅₀ = 3.02 μM in HeLa cells) .
  • Tetrahydrofuran or pyranyl groups can improve solubility and bioavailability . Structure-activity relationship (SAR) studies use docking simulations and mutagenesis to validate binding modes .

Q. How are purin-6-amine derivatives evaluated for biological activity in receptor signaling pathways?

  • Methodological Answer :

  • cAMP pathway inhibition : Compounds like SQ22536 (a structural analog) are tested in cell lines (e.g., CHO-K1) using cAMP ELISA kits, with forskolin as an activator and H-89 as a PKA inhibitor .
  • AhR antagonism : High-affinity derivatives (e.g., GNF351) are assessed via luciferase reporter assays in HepG2 cells, with IC₅₀ values in the nM range .

Q. What in vitro models are used to study the cytotoxicity of purin-6-amine derivatives, and how are results interpreted?

  • Methodological Answer :

  • Cell lines : HeLa (cervical cancer) and MCF-7 (breast cancer) cells are common models.
  • Assays : MTT or SRB assays measure viability after 48–72 hours of exposure. For example, 9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-amine showed IC₅₀ = 3.02 ± 0.54 μM in HeLa cells, indicating potent activity .
  • Controls : Doxorubicin or cisplatin serve as positive controls; results are normalized to untreated cells.

Q. How do researchers address contradictions in biological activity data across structurally similar purin-6-amine analogs?

  • Methodological Answer : Discrepancies arise from differences in:

  • Substituent regiochemistry : Minor changes (e.g., allyl vs. benzyl at N9) can drastically alter pharmacokinetics .
  • Assay conditions : Variations in cell density, serum concentration, or exposure time require standardization .
  • Off-target effects : Selectivity is confirmed via counter-screening against unrelated receptors (e.g., β-adrenoceptors) .

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